(2S)-2-(2,2-Dimethylcyclopropyl)propanoic acid
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Overview
Description
(2S)-2-(2,2-Dimethylcyclopropyl)propanoic acid is an organic compound characterized by a cyclopropane ring substituted with two methyl groups and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(2,2-Dimethylcyclopropyl)propanoic acid typically involves the cyclopropanation of suitable precursors. One common method is the reaction of 2,2-dimethylcyclopropylcarbinol with a propanoic acid derivative under acidic conditions. The reaction conditions often include the use of strong acids like sulfuric acid or hydrochloric acid to facilitate the cyclopropanation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(2,2-Dimethylcyclopropyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclopropane derivatives.
Scientific Research Applications
(2S)-2-(2,2-Dimethylcyclopropyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-2-(2,2-Dimethylcyclopropyl)propanoic acid involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The cyclopropane ring’s strain and the carboxylic acid group’s reactivity play crucial roles in its biological and chemical effects.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-(2,2-Dimethylcyclopropyl)ethanoic acid: Similar structure but with an ethanoic acid moiety.
(2S)-2-(2,2-Dimethylcyclopropyl)butanoic acid: Similar structure but with a butanoic acid moiety.
Uniqueness
(2S)-2-(2,2-Dimethylcyclopropyl)propanoic acid is unique due to its specific combination of a cyclopropane ring and a propanoic acid group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.
Properties
IUPAC Name |
(2S)-2-(2,2-dimethylcyclopropyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-5(7(9)10)6-4-8(6,2)3/h5-6H,4H2,1-3H3,(H,9,10)/t5-,6?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFZAEBOACAIDCY-ZBHICJROSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1CC1(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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